molecular formula C13H26O3S B11454093 3-(Decylsulfinyl)propanoic acid

3-(Decylsulfinyl)propanoic acid

Cat. No.: B11454093
M. Wt: 262.41 g/mol
InChI Key: KYCOGPWGXFOPFT-UHFFFAOYSA-N
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Description

3-(Decylsulfinyl)propanoic acid is an organic compound with the molecular formula C13H26O3S It is characterized by the presence of a decylsulfinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfinyl)propanoic acid typically involves the oxidation of decyl sulfide to decyl sulfoxide, followed by the reaction with a propanoic acid derivative. Common reagents used in the oxidation step include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective oxidation to the sulfoxide stage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts would be preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfinyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfoxide group back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the sulfoxide group, where nucleophiles like thiols or amines can replace the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thiols (R-SH), amines (R-NH2).

Major Products Formed

    Oxidation: Formation of 3-(Decylsulfonyl)propanoic acid.

    Reduction: Formation of 3-(Decylthio)propanoic acid.

    Substitution: Formation of various substituted propanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Decylsulfinyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique sulfoxide group can be exploited in asymmetric synthesis and chiral catalysis.

    Biology: Potential use as a probe to study sulfoxide-containing biomolecules and their interactions within biological systems.

    Medicine: Investigated for its potential as a drug intermediate, particularly in the synthesis of sulfoxide-containing pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-(Decylsulfinyl)propanoic acid primarily involves its sulfoxide group, which can participate in various chemical reactions. The sulfoxide group can act as both an electrophile and a nucleophile, allowing it to interact with a wide range of molecular targets. In biological systems, the sulfoxide group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar acidic properties but lacking the sulfoxide group.

    3-(Decylthio)propanoic acid: Similar structure but with a sulfide group instead of a sulfoxide group.

    3-(Decylsulfonyl)propanoic acid: An oxidized form with a sulfone group.

Uniqueness

3-(Decylsulfinyl)propanoic acid is unique due to its sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, particularly in areas where sulfoxide functionality is desired.

Properties

Molecular Formula

C13H26O3S

Molecular Weight

262.41 g/mol

IUPAC Name

3-decylsulfinylpropanoic acid

InChI

InChI=1S/C13H26O3S/c1-2-3-4-5-6-7-8-9-11-17(16)12-10-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

KYCOGPWGXFOPFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)CCC(=O)O

Origin of Product

United States

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